(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one
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Overview
Description
(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by its unique structural features, including an ethoxy group, a methylamino group, and trifluoromethyl substituents
Preparation Methods
The synthesis of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enone Intermediate: The initial step involves the preparation of an enone intermediate through aldol condensation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide in the presence of a base.
Ethoxylation and Methylamination: The final steps involve the ethoxylation and methylamination of the intermediate to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylamino groups, leading to the formation of various derivatives.
Addition Reactions: The enone moiety allows for addition reactions with nucleophiles, such as Grignard reagents, to form complex products.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The ethoxy and methylamino groups contribute to its overall reactivity and stability, facilitating its role in various biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one stands out due to its unique combination of functional groups and fluorinated structure. Similar compounds include:
(E)-4-Ethoxy-4-amino-1,1,1-trifluorobut-3-en-2-one: Lacks the methyl group, resulting in different reactivity and applications.
(E)-4-Methoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one:
(E)-4-Ethoxy-4-methylamino-1,1,1-difluorobut-3-en-2-one: Reduction in the number of fluorine atoms affects its binding affinity and reactivity.
Properties
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-4-(methylamino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-3-13-6(11-2)4-5(12)7(8,9)10/h4,11H,3H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXRRYIJNKUCMK-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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